CID 16751627
Description
Properties
InChI |
InChI=1S/C27H36N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-16,18-21H,1-8H3;;/q;-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIVFZVCPOQPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36AuF6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
CID 16751627 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
CID 16751627 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used to study the role of protein kinase D in cellular processes . In medicine, it has potential therapeutic applications due to its ability to inhibit protein kinase D, which is involved in various diseases . In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 16751627 involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation . The molecular targets of this compound include the three isoforms of protein kinase D: PKD1, PKD2, and PKD3 .
Comparison with Similar Compounds
CID 16751627 is unique in its ability to inhibit protein kinase D and activate the PI3K/AKT signaling pathway . Similar compounds include other protein kinase D inhibitors, such as CID755673 . this compound has distinct properties that make it particularly effective in maintaining the undifferentiated state of embryonic stem cells .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 16751627?
- Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. For example: "How does this compound interact with [specific biological target] under varying pH conditions?" This narrows the focus while ensuring measurability .
- Key Steps :
Conduct a preliminary literature review to identify understudied mechanisms or conflicting results.
Refine the question using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) if applicable to biological systems .
Q. What experimental design principles are critical for studying this compound’s physicochemical properties?
- Methodological Answer : Prioritize reproducibility by detailing variables such as solvent systems, temperature, and purity thresholds. Use control groups (e.g., inert analogs) to isolate this compound’s effects. For example, kinetic studies should specify time intervals and spectroscopic methods (e.g., HPLC, NMR) for data collection .
- Best Practices :
- Document all experimental parameters in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .
- Validate instruments using standardized reference materials to minimize measurement errors .
Q. How to conduct a systematic literature review for this compound-related studies?
- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Filter results by study type (e.g., in vitro, computational) and prioritize peer-reviewed articles over preprints .
- Analysis Tools :
- Employ citation-tracking tools (e.g., Google Scholar’s "Cited by" feature) to identify seminal works and recent advancements .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Perform comparative meta-analysis by categorizing studies based on experimental conditions (e.g., cell lines, assay protocols). Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding variables. For instance, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP-based) .
- Validation Strategies :
- Replicate key experiments under standardized conditions and cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Adopt open-science practices by publishing detailed synthetic protocols in supplementary materials. Include step-by-step descriptions of purification methods (e.g., column chromatography gradients) and characterization data (e.g., HRMS, H/C NMR) for all intermediates .
- Quality Control :
- Use third-party laboratories for independent synthesis and characterization to confirm reproducibility .
Q. How to design interdisciplinary studies for this compound’s applications in drug discovery?
- Methodological Answer : Integrate computational (e.g., molecular docking, QSAR) and experimental (e.g., in vivo efficacy) approaches. For example, combine cryo-EM structural data with kinetic assays to map binding modes and off-target effects .
- Collaborative Frameworks :
- Establish cross-departmental teams to align methodologies (e.g., pharmacologists for in vivo models, chemists for synthesis) .
Data Analysis and Reporting
Q. How to analyze non-linear dose-response relationships in this compound studies?
- Methodological Answer : Use non-parametric models (e.g., Hill slope equation) or machine learning algorithms (e.g., random forests) to account for heteroscedasticity. Report confidence intervals and goodness-of-fit metrics (e.g., R) for transparency .
Q. What ethical considerations apply to sharing this compound research data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
